molecular formula C2H7BF3N B010457 Boron trifluoride ethylamine CAS No. 75-23-0

Boron trifluoride ethylamine

Cat. No. B010457
CAS RN: 75-23-0
M. Wt: 112.89 g/mol
InChI Key: JDVIRCVIXCMTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron Trifluoride Ethylamine is also known as Ethylamine Trifluoroborane . Its chemical formula is BF3 · C2H5NH2 . This complex plays a crucial role as a curing agent, particularly in the initiation of epoxy resin curing at elevated temperatures .

Scientific Research Applications

Curing Agent for Epoxy Resins

Boron trifluoride ethylamine complex is often used to initiate the curing of epoxy resins . Epoxy resins are a type of polymer that are used in a wide variety of industries. They are known for their excellent mechanical properties, high heat resistance, and good chemical resistance. The curing process is a chemical reaction where the epoxy resin reacts with a hardener or curing agent to become a hard, infusible, and rigid material. The Boron trifluoride ethylamine complex, acting as a curing agent, helps to initiate this reaction.

Pharmaceutical Intermediate

Boron trifluoride ethylamine complex is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals. Although the specifics aren’t mentioned in the search results, the use of such intermediates is common in the synthesis of a wide variety of medicinal drugs.

Mechanism of Action

Target of Action

Boron trifluoride ethylamine, also known as Ethylamine-borontrifluoride, primarily targets epoxy resins . Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. They are widely used in the manufacturing of adhesives, plastics, paints, coatings, primers and sealers, flooring and other products and materials that you see every day .

Mode of Action

Boron trifluoride ethylamine acts as a latent curing agent for epoxy resins This compound forms a strong complex with amines, rendering them less reactive . When heated, boron trifluoride is released, causing the amines to cure .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boron trifluoride ethylamine is the curing process of epoxy resins . Curing is a chemical process where the epoxy resin reacts with a curing agent (hardener) to become a hard, infusible, and rigid material. During this process, the reactive epoxide groups in the resin react with the curing agent, leading to cross-linking of the polymer, which is the basis for the rigidity and strength of the cured epoxy .

Pharmacokinetics

It’s important to note that this compound should be handled carefully due to its reactivity and potential for causing burns .

Result of Action

The result of the action of Boron trifluoride ethylamine is the formation of a hard, infusible, and rigid material from the epoxy resin . This transformation is due to the chemical cross-linking of the polymer during the curing process .

Action Environment

The action of Boron trifluoride ethylamine is influenced by environmental factors such as temperature and humidity . The curing process is initiated by heat , and the compound is known to react with water . Therefore, it should be stored in a cool, dry environment . It’s also worth noting that this compound is sensitive to moisture , so it should be handled and stored carefully to maintain its efficacy and stability .

properties

IUPAC Name

ethanamine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIRCVIXCMTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052497
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron trifluoride ethylamine

CAS RN

75-23-0
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, (ethanamine)trifluoro-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylamine-boron trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boron trifluoride ethylamine
Reactant of Route 2
Boron trifluoride ethylamine
Reactant of Route 3
Boron trifluoride ethylamine
Reactant of Route 4
Boron trifluoride ethylamine
Reactant of Route 5
Boron trifluoride ethylamine
Reactant of Route 6
Boron trifluoride ethylamine

Q & A

A: BF3EA acts as a latent catalyst in epoxy systems, meaning it requires activation, typically by heat, to initiate the curing process. Upon activation, it interacts with epoxy groups, facilitating their ring-opening and subsequent reaction with curing agents like diaminodiphenylsulfone (DDS) [, ]. This catalytic action promotes crosslinking, leading to the formation of a rigid, thermoset network [, , ].

A: Yes, the presence of certain materials can significantly influence BF3EA's catalytic activity. For instance, in carbon fiber-reinforced epoxy composites, the oxidized surface of carbon fibers can interact with BF3EA. In humid environments, this interaction can lead to catalyst degradation and curing retardation []. Conversely, under low humidity, the acidic carbon fiber surface can activate BF3EA, accelerating epoxy consumption [].

A: Increasing the concentration of BF3EA generally leads to a faster curing reaction [, ]. This is because a higher concentration of catalyst molecules enhances the rate of epoxy ring-opening and subsequent crosslinking reactions with the curing agent.

A: BF3EA can influence the phase separation morphology in epoxy blends. A faster cure reaction, often facilitated by higher BF3EA concentrations, tends to result in smaller domain sizes within the cured material [, ]. This is because the rapid crosslinking "freezes" the phase separation at an earlier stage, preventing further growth of domains.

A: BF3EA is also employed as a curing agent in polyaniline-graphite composite conductive coatings []. In this context, it helps enhance the adhesion of the coating to the substrate and improves its hardness.

A: Yes, research suggests that BF3EA is particularly beneficial in formulations containing expansive monomers []. These monomers can cause significant shrinkage during curing, potentially weakening the final material. Studies have shown that using BF3EA as a catalyst in these systems can help minimize volume shrinkage, ultimately leading to improved strength and service life [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.